molecular formula C12H7F5N2OS B2445385 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine CAS No. 477855-98-4

4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2445385
CAS No.: 477855-98-4
M. Wt: 322.25
InChI Key: GCWXXPBVQLDBBO-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science

Properties

IUPAC Name

4-(2,4-difluorophenoxy)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F5N2OS/c1-21-11-18-9(12(15,16)17)5-10(19-11)20-8-3-2-6(13)4-7(8)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWXXPBVQLDBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)OC2=C(C=C(C=C2)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F5N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selection of Starting Materials

The trifluoromethyl group at the 6-position is typically introduced early due to its strong electron-withdrawing nature, which activates the ring for subsequent substitutions. Commercial availability of 2,4-dichloro-6-(trifluoromethyl)pyrimidine makes it a practical starting material. Alternatively, trifluoromethylation via Ullmann-type couplings or halogen exchange reactions can be employed, though these methods require stringent conditions.

Sequential Substitution Reactions

Introduction of Methylsulfanyl Group at Position 2

The methylsulfanyl moiety is introduced via nucleophilic substitution at the 2-position. This reaction is facilitated by using methylthiol (CH₃SH) or its sodium salt (CH₃SNa) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Reaction Conditions

  • Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile.
  • Temperature: 60–80°C for 6–12 hours.
  • Yield: 85–92%.

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent chlorine atom, enabling efficient displacement by the methylthiolate nucleophile.

Phenoxy Group Installation at Position 4

The 2,4-difluorophenoxy group is introduced via nucleophilic aromatic substitution (SNAr) at the 4-position. This step requires deprotonation of 2,4-difluorophenol to generate the phenoxide ion, which attacks the electron-deficient pyrimidine ring.

Optimized Protocol

  • Base: Potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
  • Solvent: Diglyme or sulfolane, which stabilize the transition state.
  • Temperature: 80–130°C for 5–16 hours.
  • Yield: 75–88%.

The use of polar aprotic solvents like diglyme improves reaction efficiency by solubilizing both the phenoxide ion and the pyrimidine substrate.

Mechanistic Considerations

Electronic Effects on Reactivity

The trifluoromethyl group at position 6 exerts a strong -I effect, polarizing the pyrimidine ring and increasing the electrophilicity of positions 2 and 4. This electronic activation allows sequential substitutions without requiring harsh conditions.

Steric and Kinetic Factors

The order of substitution is critical. Introducing the methylsulfanyl group first at position 2 avoids steric clashes during subsequent phenoxy substitution at position 4. Kinetic studies suggest that the 4-position is more reactive than the 2-position in 2,4-dichloro-6-(trifluoromethyl)pyrimidine due to resonance stabilization of the intermediate.

Industrial-Scale Synthesis

Continuous Flow Reactors

Industrial production often employs continuous flow systems to enhance reproducibility and safety. For example, the substitution reactions can be conducted in a tandem flow setup, where intermediates are generated in situ and directly fed into subsequent reaction chambers.

Advantages

  • Reduced reaction times (30–60 minutes vs. hours in batch).
  • Higher purity (≥98% by HPLC).

Purification Strategies

  • Flash Chromatography: Silica gel columns with gradients of pentane/ethyl acetate (8:2 v/v) remove unreacted starting materials and byproducts.
  • Distillation: For liquid intermediates, fractional distillation under reduced pressure (e.g., 0.0015 mbar) ensures high purity.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Reference
Stepwise SNAr KOtBu, diglyme, 130°C, 16 hrs 88% 97%
One-Pot Coupling Pd(OAc)₂, XPhos, K₃PO₄, 100°C, 12 hrs 82% 95%
Continuous Flow Microreactor, 80°C, 1 hr residence time 90% 98%

The stepwise SNAr method remains the most widely adopted due to its reliability, while continuous flow systems offer scalability for industrial applications.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions at the 4-position can generate undesired regioisomers. Using excess phenoxide (1.5–2.0 equivalents) and high-temperature conditions suppresses these side reactions.

Moisture Sensitivity

The reaction’s moisture-sensitive nature necessitates rigorous drying of solvents and reagents. Molecular sieves (3Å) are often added to the reaction mixture to scavenge trace water.

Chemical Reactions Analysis

4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain functional groups.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant potential in medicinal chemistry, particularly as an inhibitor of enzymes related to inflammatory diseases. Research indicates that similar pyrimidine derivatives can inhibit lipoprotein-associated phospholipase A2, an enzyme linked to various inflammatory conditions. The electron-withdrawing effects of the trifluoromethyl and difluorophenoxy groups enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic attacks essential for enzyme inhibition.

Case Study: Enzyme Inhibition

  • A study demonstrated that compounds with similar structures effectively inhibited lipoprotein-associated phospholipase A2 activity, suggesting their potential in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Trifluoromethyl-substituted pyrimidine derivatives have been reported to exhibit enhanced antifungal activities against various pathogens. For instance, compounds derived from similar structures showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

Table 1: Summary of Antimicrobial Activities

PathogenActivity TypeReference
Methicillin-resistant S. aureusAntimicrobial efficacy
Botrytis cinereaAntifungal activity
Sclerotinia sclerotiorumAntifungal activity

Agrochemical Applications

In the agrochemical sector, the compound's unique structure allows it to be used as an active ingredient in pesticide formulations. Studies have shown that derivatives of this compound possess significant insecticidal properties against agricultural pests . The incorporation of trifluoromethyl groups enhances the effectiveness of these compounds compared to traditional pesticides.

Case Study: Insecticidal Efficacy

  • Research highlighted that certain trifluoromethyl pyrimidine derivatives exhibited moderate insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda, indicating their potential use in crop protection strategies .

Synthesis and Mechanism of Action

The synthesis of 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions that require specific reagents to ensure high yields and purity. Understanding the interaction mechanisms with biological targets is crucial for elucidating its pharmacodynamics.

Mechanism Insights

  • The binding affinity of this compound with enzymes like lipoprotein-associated phospholipase A2 is critical for its inhibitory effects. Investigations into these interactions reveal insights into how structural modifications can enhance biological activity.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors. The presence of the difluorophenoxy, methylsulfanyl, and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

    4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)-6-(chloromethyl)pyrimidine: This compound has a chloromethyl group instead of a trifluoromethyl group, which can affect its chemical reactivity and biological activity.

    4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)-6-(methyl)pyrimidine: This compound has a methyl group instead of a trifluoromethyl group, which can influence its physicochemical properties and applications.

    4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)-6-(fluoromethyl)pyrimidine:

Biological Activity

4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A pyrimidine core
  • A difluorophenoxy group
  • A methylsulfanyl substituent
  • A trifluoromethyl group

This structural diversity contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Dihydrofolate reductase (DHFR) : Inhibition of DHFR is crucial for antitumor activity as it interferes with DNA synthesis.
  • Tyrosine kinases : The compound may also exhibit inhibitory effects on receptor tyrosine kinases involved in cancer progression.

In Vitro Studies

Various studies have assessed the inhibitory potency of this compound against different biological targets. The following table summarizes key findings:

Target Assay Type IC50 Value (µM) Reference
Dihydrofolate reductaseEnzyme inhibition assay15 ± 1.5
c-MetCell proliferation assay0.11
VEGFR-2Cell proliferation assay0.19
MIF2 TautomeraseEnzyme inhibition assay27

These results indicate that the compound has significant inhibitory effects on key enzymes and receptors involved in cancer cell proliferation and survival.

Case Studies

  • Anticancer Potential : In a study focused on the development of dual inhibitors for c-Met and VEGFR-2, several derivatives were synthesized, demonstrating that modifications to the pyrimidine structure could enhance potency against these targets. The lead compound exhibited low micromolar IC50 values, indicating strong potential for further development as an anticancer agent .
  • Inflammatory Response Modulation : Another investigation highlighted the role of this compound in modulating inflammatory pathways through inhibition of MIF2 tautomerase activity, which plays a significant role in cancer progression and inflammation .

Structure-Activity Relationship (SAR)

The SAR analysis has shown that modifications to the difluorophenoxy and trifluoromethyl groups can significantly affect biological activity. For instance:

  • Substituting different groups at the 2-position of the pyrimidine can enhance or diminish inhibitory potency against specific targets.
  • The presence of electron-withdrawing groups like trifluoromethyl improves binding affinity and selectivity towards target enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine under mild, metal-free conditions?

  • Methodology : Fluorinated pyrimidines can be synthesized via cyclocondensation of β-CF₃-aryl ketones with thioureas or amidines under mild, metal-free conditions. For example, Liu et al. (2019) achieved yields >80% for analogous compounds using β-CF₃-aryl ketones and thioureas in ethanol at 60–80°C for 6–12 hours. Key steps include:

  • Substituent modulation : Introducing 2,4-difluorophenoxy and methylsulfanyl groups requires precise stoichiometric control to avoid byproducts.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol yields high-purity products .
    • Data : Typical reaction parameters:
Reactant Ratio (ketone:thiourea)SolventTemp (°C)Time (h)Yield (%)
1:1.2Ethanol70882–85

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

  • 1H/19F NMR Analysis :

  • 1H NMR : Expect signals for methylsulfanyl (δ 2.5–2.7 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm, split due to fluorine coupling).
  • 19F NMR : Peaks for 2,4-difluorophenoxy (δ -110 to -120 ppm) and trifluoromethyl (δ -60 to -70 ppm) .
    • HRMS : Calculated [M+H]⁺ for C₁₂H₈F₅N₂OS: 327.03. Deviation <2 ppm confirms purity .

Q. What safety protocols are critical during synthesis and handling?

  • Hazard Mitigation :

  • Use fume hoods to avoid inhalation (P305+P351+P338).
  • Store waste separately for professional disposal due to fluorinated byproducts (H303+H313+H333) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The trifluoromethyl group decreases electron density on the pyrimidine ring, enhancing electrophilicity at the 4- and 6-positions. This facilitates nucleophilic aromatic substitution (SNAr) with amines or thiols. Comparative studies show trifluoromethyl-substituted pyrimidines react 3–5x faster than non-fluorinated analogs in SNAr reactions .
  • Experimental Design :

  • Use kinetic studies (e.g., UV-Vis monitoring) to track reaction progress.
  • Compare Hammett parameters (σ) for substituent effects on reaction rates .

Q. What computational methods optimize reaction pathways for derivatives of this compound?

  • Quantum Chemical Workflow :

Reaction Path Search : Density Functional Theory (DFT) at the B3LYP/6-31G* level identifies transition states and intermediates.

Energy Profiling : Calculate activation barriers for substituent modifications (e.g., replacing methylsulfanyl with ethylsulfanyl).

Machine Learning : Train models on experimental data (e.g., yields, reaction times) to predict optimal conditions for new derivatives .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Study : If one study reports anticancer activity (IC₅₀ = 10 µM) while another shows no efficacy, consider:

  • Structural Variability : Impurity levels (e.g., residual solvents) may alter bioactivity. Validate purity via HPLC (>98%).
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly impact results .

Methodological Challenges

Q. What strategies improve regioselectivity in introducing 2,4-difluorophenoxy groups?

  • Directed Ortho-Metalation : Use a tert-butoxycarbonyl (Boc) protecting group on the pyrimidine nitrogen to direct fluorine substitution to the 2- and 4-positions.
  • Catalytic Fluorination : Pd-catalyzed C–H activation with Selectfluor® achieves >90% regioselectivity in fluorophenoxy derivatives .

Q. How to analyze degradation products under hydrolytic conditions?

  • LC-MS Workflow :

  • Sample Prep : Incubate compound in pH 7.4 buffer at 37°C for 24h.
  • Detection : Use high-resolution Q-TOF MS to identify cleavage products (e.g., 2,4-difluorophenol, m/z 129.02) .

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